IB-MECA is synthesized from adenosine derivatives and classified as a purine nucleoside analogue. It is particularly noted for its selectivity towards the A3 adenosine receptor compared to other adenosine receptor subtypes (A1, A2A, A2B) . The compound has been studied extensively in preclinical models for its effects on cancer cell proliferation and immune modulation.
The synthesis of IB-MECA has undergone various improvements to enhance yield and efficiency. One notable method involves the use of D-ribose as a starting material, which allows for a more economical synthesis process with fewer steps compared to traditional methods .
Key steps in the synthesis include:
The molecular formula of IB-MECA is C15H17N5O3I, with a molecular weight of approximately 398.23 g/mol. Its structure features:
The three-dimensional conformation plays a crucial role in its interaction with the A3 adenosine receptor, influencing binding affinity and selectivity .
IB-MECA undergoes several chemical reactions that are significant for its biological activity:
Research indicates that modifications to the IB-MECA structure can lead to variations in receptor binding and biological effects, highlighting the importance of chemical stability and reactivity .
The mechanism by which IB-MECA exerts its effects primarily involves:
Data from various studies suggest that IB-MECA's actions may not solely depend on direct receptor activation but also involve complex interactions with other signaling molecules .
IB-MECA exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized IB-MECA .
IB-MECA has been explored for various scientific applications:
IB-MECA (C₁₈H₁₉IN₆O₄) possesses a molecular weight of 510.29 g/mol and a purity standard of ≥97% when analyzed via HPLC [1] [5]. The compound features three critical structural modifications that confer A3AR selectivity:
Stereochemical integrity is maintained with specific absolute configurations: the ribose ring adopts a β-D-ribofuranose conformation, confirmed by [@H] and [@O] notations in its SMILES string (CNC(=O)[C@H]1OC@Hn2cnc3c(NCc4cccc(I)c4)ncnc23) [5]. This stereochemistry is essential for A3AR activation, as epimerization reduces biological activity.
Physicochemical properties include limited aqueous solubility but significant solubility in organic solvents:
Storage requires desiccation at 2–8°C to maintain stability, with degradation occurring under humid or light-exposed conditions [1] [5].
Table 1: Physicochemical and Biochemical Properties of IB-MECA
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₈H₁₉IN₆O₄ | Crystallographic analysis |
Molecular Weight | 510.29 g/mol | Mass spectrometry |
CAS Number | 152918-18-8 | Chemical registry |
Purity | ≥97% | HPLC |
A3AR Binding Affinity (Kᵢ) | 1.1 nM | Competitive binding assays |
Solubility in DMSO | >5 mg/mL | Solubility testing |
Storage Conditions | Desiccated at 2-8°C | Stability studies |
IB-MECA emerged from structure-activity relationship (SAR) studies in the early 1990s aimed at developing adenosine analogues with improved receptor subtype selectivity. Initial adenosine receptor agonists exhibited limited selectivity due to structural similarities between A1, A2A, and A3 binding pockets. Researchers overcame this by introducing bulky aromatic substitutions at the N⁶-position and carboxamide groups at the 5'-ribose position [4] [6].
The synthetic pathway for IB-MECA involves:
This process was patented under US Patent 08/091,109 and licensed from the NIH, highlighting its commercial and scientific significance [1].
Pharmacological evolution occurred through iterative optimization:
Clinical translation accelerated due to IB-MECA’s favorable pharmacokinetics, including oral bioavailability and tissue penetration. Dubbed Piclidenoson in clinical contexts, it advanced to Phase III trials for psoriasis (NCT03168256) and rheumatoid arthritis, demonstrating efficacy in modulating inflammatory cytokines without dose-limiting toxicities [2] [10]. Its success inspired derivatives like LUF6000, an allosteric enhancer, broadening A3AR-targeted pharmacology [6].
Structural refinements to the IB-MECA scaffold have yielded analogues with distinct pharmacological profiles. The most clinically significant derivative, 2-Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide), incorporates a chlorine atom at the 2-position of the adenine ring. This modification enhances A3AR binding selectivity by 14-fold compared to IB-MECA, attributed to steric hindrance that disrupts A1/A2A receptor interactions [2] [4].
Functional differences include:
A newer analogue, thio-Cl-IB-MECA, replaces the ribose oxygen with sulfur, augmenting anti-angiogenic activity:
Table 2: Pharmacological Comparison of IB-MECA and Key Analogues
Feature | IB-MECA | 2-Cl-IB-MECA | Thio-Cl-IB-MECA |
---|---|---|---|
Structural Difference | None | 2-chloro substitution | Ribose sulfur substitution |
A3AR Selectivity | 50-fold vs. A1/A2A | 1,400-fold vs. A2A | >2,000-fold vs. A1/A2A |
Key Signaling | Gi/o-coupled cAMP inhibition | β-arrestin translocation | PI3K/AKT/mTOR suppression |
Antiproliferative IC₅₀ | 32–45 μM (ovarian) | 8–12 μM (pancreatic) | 26–38 μM (endothelial) |
Clinical Stage | Phase III (psoriasis) | Phase II (NASH/HCC) | Preclinical |
Mechanistic divergence occurs in cancer models:
This pharmacological diversification positions IB-MECA and its analogues as versatile tools for targeting A3AR in tissue-specific contexts, with 2-Cl-IB-MECA offering advantages in oncology due to its enhanced potency and pathway modulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7